molecular formula C8H10N4O B12938752 2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol CAS No. 37570-91-5

2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol

Cat. No.: B12938752
CAS No.: 37570-91-5
M. Wt: 178.19 g/mol
InChI Key: BRUYPAAHVZEIKK-UHFFFAOYSA-N
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Description

2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol is a heterocyclic compound that features a biimidazole core linked to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . This reaction is often carried out under solvent-free conditions using microwave-assisted synthesis to achieve high yields and efficiency .

Industrial Production Methods

Industrial production of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The biimidazole core can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes . Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol is unique due to its combination of a biimidazole core and an ethanol group, which imparts distinct chemical and physical properties. This structural feature allows for versatile reactivity and a wide range of applications in various fields .

Properties

CAS No.

37570-91-5

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)imidazol-1-yl]ethanol

InChI

InChI=1S/C8H10N4O/c13-6-5-12-4-3-11-8(12)7-9-1-2-10-7/h1-4,13H,5-6H2,(H,9,10)

InChI Key

BRUYPAAHVZEIKK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NC=CN2CCO

Origin of Product

United States

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